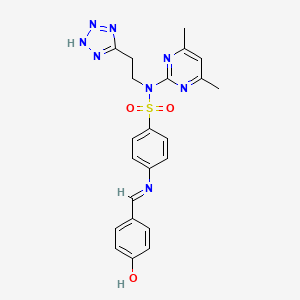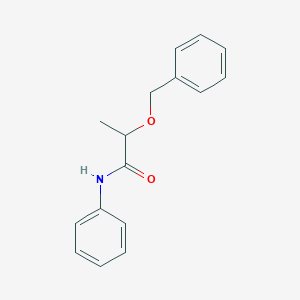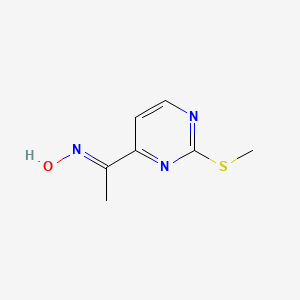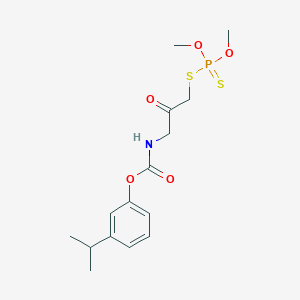
3-(1-Methylethyl)phenyl(((dimethoxyphosphinothioyl)thio)acetyl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbamate group, a phosphinothioylsulfanyl group, and a propan-2-ylphenyl group, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the propan-2-ylphenyl derivative, followed by the introduction of the carbamate group through a reaction with an appropriate isocyanate. The final step involves the addition of the dimethoxyphosphinothioylsulfanyl group under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these actions are often complex and require further research to fully understand.
Comparison with Similar Compounds
Similar Compounds
- (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonate
- (3-Propan-2-ylphenyl) 2-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, (3-Propan-2-ylphenyl)n-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
22343-07-3 |
|---|---|
Molecular Formula |
C15H22NO5PS2 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) N-(3-dimethoxyphosphinothioylsulfanyl-2-oxopropyl)carbamate |
InChI |
InChI=1S/C15H22NO5PS2/c1-11(2)12-6-5-7-14(8-12)21-15(18)16-9-13(17)10-24-22(23,19-3)20-4/h5-8,11H,9-10H2,1-4H3,(H,16,18) |
InChI Key |
NEZZLYHNLCQXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)NCC(=O)CSP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



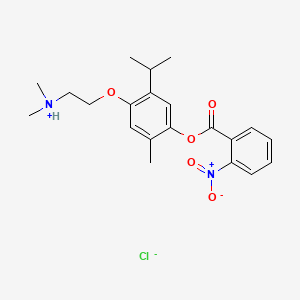
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
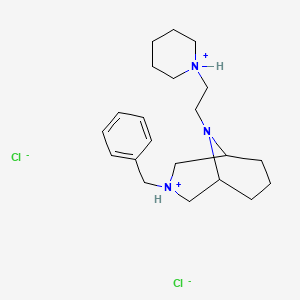
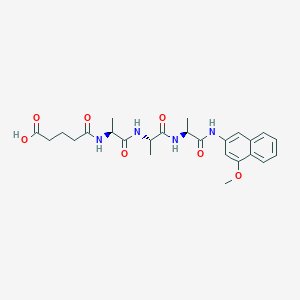
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
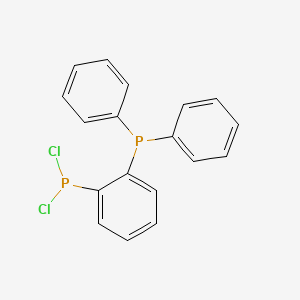
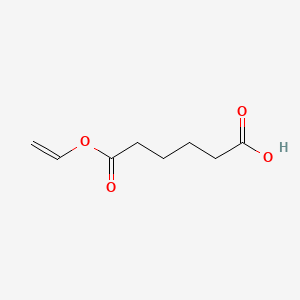

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
